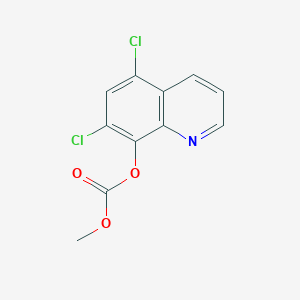

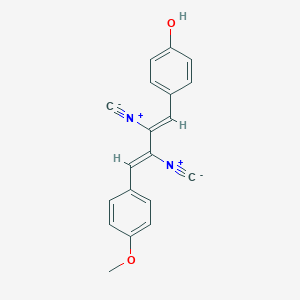

Xanthocillin X monomethyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dihydronicotinate d'adénine dinucléotide disodique, également connu sous le nom de dinucléotide nicotinamide adénine disodique, est une forme réduite du dinucléotide nicotinamide adénine. Il s'agit d'une coenzyme qui joue un rôle crucial dans le métabolisme énergétique cellulaire. Le dihydronicotinate d'adénine dinucléotide disodique est impliqué dans diverses réactions biochimiques, agissant comme transporteur d'électrons dans les réactions d'oxydoréduction. Il est largement utilisé dans la recherche scientifique en raison de son importance dans les processus cellulaires tels que la glycolyse, le cycle de l'acide tricarboxylique et la phosphorylation oxydative .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le dihydronicotinate d'adénine dinucléotide disodique peut être synthétisé par réduction enzymatique ou chimique du dinucléotide nicotinamide adénine. La méthode enzymatique implique l'utilisation d'enzymes telles que l'alcool déshydrogénase ou la lactate déshydrogénase pour catalyser la réduction du dinucléotide nicotinamide adénine en dihydronicotinate d'adénine dinucléotide disodique. La réaction est généralement effectuée dans une solution tampon aqueuse à un pH et une température contrôlés .

Méthodes de production industrielle

La production industrielle du dihydronicotinate d'adénine dinucléotide disodique implique souvent des procédés de fermentation utilisant des micro-organismes tels que les levures ou les bactéries. Ces micro-organismes sont modifiés génétiquement pour surproduire du dinucléotide nicotinamide adénine, qui est ensuite réduit chimiquement en dihydronicotinate d'adénine dinucléotide disodique. Le produit est purifié par diverses techniques chromatographiques pour atteindre une haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydronicotinate d'adénine dinucléotide disodique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le dihydronicotinate d'adénine dinucléotide disodique peut être oxydé en dinucléotide nicotinamide adénine en présence d'agents oxydants.

Réduction : Il peut agir comme agent réducteur dans diverses réactions biochimiques.

Substitution : Le dihydronicotinate d'adénine dinucléotide disodique peut participer à des réactions de substitution où ses groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le dihydronicotinate d'adénine dinucléotide disodique comprennent des agents oxydants tels que l'oxygène ou le peroxyde d'hydrogène, et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions douces, notamment un pH neutre et une température ambiante .

Principaux produits formés

Les principaux produits formés à partir de l'oxydation du dihydronicotinate d'adénine dinucléotide disodique sont le dinucléotide nicotinamide adénine et l'eau. Dans les réactions de réduction, le dihydronicotinate d'adénine dinucléotide disodique peut réduire divers substrats, conduisant à la formation de produits réduits .

Applications de la recherche scientifique

Le dihydronicotinate d'adénine dinucléotide disodique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent réducteur dans diverses réactions chimiques.

Biologie : Le dihydronicotinate d'adénine dinucléotide disodique est essentiel à l'étude du métabolisme cellulaire et de la production d'énergie.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans des affections telles que le syndrome de fatigue chronique, la maladie de Parkinson et la maladie d'Alzheimer.

Industrie : Le dihydronicotinate d'adénine dinucléotide disodique est utilisé dans la production de biocarburants et dans l'industrie alimentaire comme conservateur .

Mécanisme d'action

Le dihydronicotinate d'adénine dinucléotide disodique exerce ses effets en agissant comme transporteur d'électrons dans les réactions d'oxydoréduction. Il donne des électrons à la chaîne de transport des électrons dans les mitochondries, conduisant à la production d'adénosine triphosphate (ATP). Ce processus est crucial pour le métabolisme énergétique cellulaire. Le dihydronicotinate d'adénine dinucléotide disodique participe également à diverses réactions enzymatiques, servant de coenzyme aux oxydoréductases .

Applications De Recherche Scientifique

Disodium NADH has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions.

Biology: Disodium NADH is essential in studying cellular metabolism and energy production.

Medicine: It is investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome, Parkinson’s disease, and Alzheimer’s disease.

Industry: Disodium NADH is used in the production of biofuels and in the food industry as a preservative .

Mécanisme D'action

Disodium NADH exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, leading to the production of adenosine triphosphate (ATP). This process is crucial for cellular energy metabolism. Disodium NADH also participates in various enzymatic reactions, serving as a coenzyme for oxidoreductases .

Comparaison Avec Des Composés Similaires

Le dihydronicotinate d'adénine dinucléotide disodique est souvent comparé à d'autres composés similaires tels que :

Dinucléotide nicotinamide adénine (NAD+) : La forme oxydée du dihydronicotinate d'adénine dinucléotide disodique, qui agit comme accepteur d'électrons dans les réactions d'oxydoréduction.

Dinucléotide nicotinamide adénine phosphate (NADP+) : Une coenzyme similaire impliquée dans les réactions anaboliques.

Dinucléotide nicotinamide adénine phosphate (NADPH) : La forme réduite du NADP+, qui agit comme agent réducteur dans les réactions biosynthétiques

Le dihydronicotinate d'adénine dinucléotide disodique est unique en sa capacité à agir comme un puissant agent réducteur et sa participation aux voies cataboliques et anaboliques, ce qui en fait un composé polyvalent dans la recherche biochimique .

Propriétés

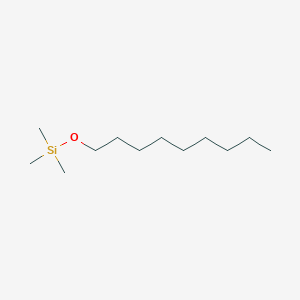

Numéro CAS |

19559-24-1 |

|---|---|

Formule moléculaire |

C19H14N2O2 |

Poids moléculaire |

302.3 g/mol |

Nom IUPAC |

4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |

InChI |

InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |

Clé InChI |

NIFGBMKUAMIQJA-BKHHGCLFSA-N |

SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |

SMILES isomérique |

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |

SMILES canonique |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |

Synonymes |

xanthocillin X monomethyl ether |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

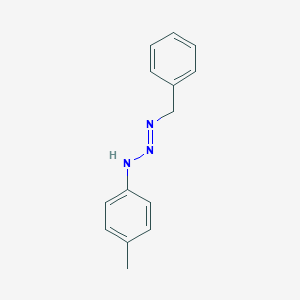

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)